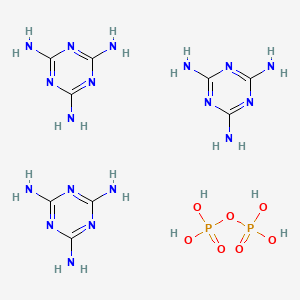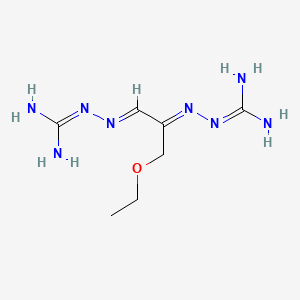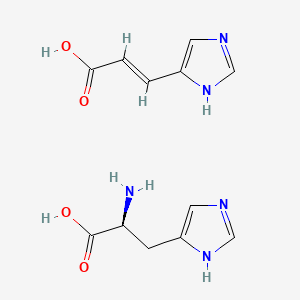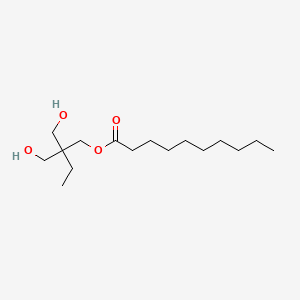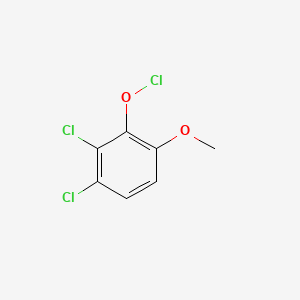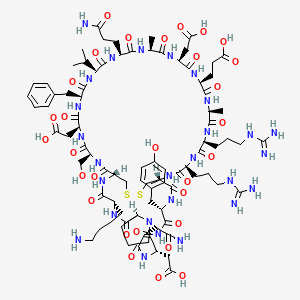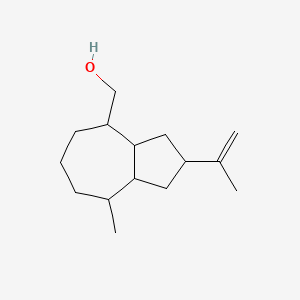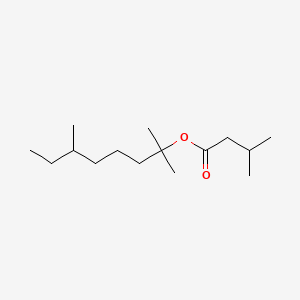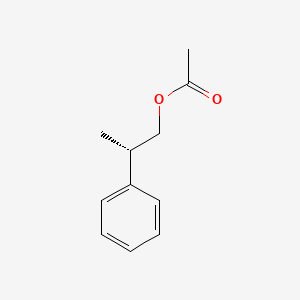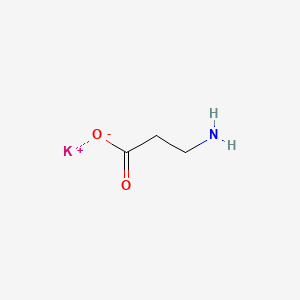
Potassium beta-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium beta-alaninate is a chemical compound formed by the combination of potassium ions and beta-alanineIt is not incorporated into proteins but plays significant roles in the metabolism of animals, plants, and microorganisms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium beta-alaninate can be synthesized through the reaction of beta-alanine with potassium hydroxide. The reaction typically involves dissolving beta-alanine in water and then adding potassium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium beta-alaninate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other compounds with different functional groups.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Potassium beta-alaninate has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It plays a role in the study of metabolic pathways and enzyme functions.
Industry: It is used in the production of industrial chemicals, feed, food, and environmental applications.
Wirkmechanismus
The mechanism of action of potassium beta-alaninate involves its interaction with various molecular targets and pathways. Beta-alanine, the active component, is known to bind with histidine to form muscle-derived active peptides such as myosin and carnosine. These peptides enhance muscle endurance and improve exercise capacity . Additionally, beta-alanine may act as a false transmitter replacing gamma-aminobutyric acid in neuronal uptake and receptor sensitivity .
Vergleich Mit ähnlichen Verbindungen
- Potassium serinate
- Potassium carbonate
- Aminoethylethanolamine
Comparison: Potassium beta-alaninate is unique due to its specific interaction with histidine to form muscle-derived peptides, which is not observed with potassium serinate or potassium carbonate . Additionally, its role in enhancing muscle endurance and exercise capacity sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
39748-53-3 |
|---|---|
Molekularformel |
C3H6KNO2 |
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
potassium;3-aminopropanoate |
InChI |
InChI=1S/C3H7NO2.K/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);/q;+1/p-1 |
InChI-Schlüssel |
KTGYMVZCDCHOFH-UHFFFAOYSA-M |
Kanonische SMILES |
C(CN)C(=O)[O-].[K+] |
Verwandte CAS-Nummern |
107-95-9 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


